2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one
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Overview
Description
2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of a pyridine ring fused to a pyrimido[1,2-a]benzimidazole core, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
The synthesis of 2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of a suitable catalyst, followed by cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The compound may inhibit or activate specific enzymes, alter receptor signaling, or interfere with nucleic acid synthesis . These interactions result in the observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one can be compared with other similar compounds, such as:
Benzimidazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: These compounds also contain a pyrimidine ring and are known for their diverse biological effects.
Azoloazines: These compounds, which include triazines and tetrazines, have similar heterocyclic structures and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological properties, which may offer advantages over other similar compounds in certain applications .
Properties
Molecular Formula |
C15H10N4O |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C15H10N4O/c20-14-9-12(10-5-7-16-8-6-10)18-15-17-11-3-1-2-4-13(11)19(14)15/h1-9H,(H,17,18) |
InChI Key |
HFKJKFSYAWIKQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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